Propionanilide, 4'-chloro-2'-((p-chlorophenyl)thio)-3-(dimethylamino)-

Description

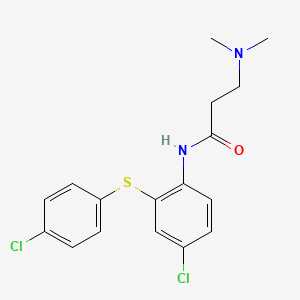

The compound "Propionanilide, 4'-chloro-2'-((p-chlorophenyl)thio)-3-(dimethylamino)-" is a structurally complex derivative of propionanilide, characterized by multiple functional groups:

- 4'-Chloro substituent: A chlorine atom at the para position of the anilide ring.

- 2'-(p-Chlorophenylthio) group: A sulfur-linked para-chlorophenyl moiety at the ortho position of the anilide.

- 3-(Dimethylamino) group: A tertiary amine at the meta position of the propionanilide backbone.

Properties

CAS No. |

63917-35-1 |

|---|---|

Molecular Formula |

C17H18Cl2N2OS |

Molecular Weight |

369.3 g/mol |

IUPAC Name |

N-[4-chloro-2-(4-chlorophenyl)sulfanylphenyl]-3-(dimethylamino)propanamide |

InChI |

InChI=1S/C17H18Cl2N2OS/c1-21(2)10-9-17(22)20-15-8-5-13(19)11-16(15)23-14-6-3-12(18)4-7-14/h3-8,11H,9-10H2,1-2H3,(H,20,22) |

InChI Key |

IYBPCWPWORICBI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC(=O)NC1=C(C=C(C=C1)Cl)SC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4'-chloro-2'-((p-chlorophenyl)thio)aniline

Chlorination : Selective chlorination of aniline derivatives using reagents such as sulfuryl chloride or N-chlorosuccinimide under mild conditions to obtain 4'-chloro-2'-chloroaniline intermediates.

Thioether formation : The 2'-chloro substituent is displaced by p-chlorophenyl thiol via nucleophilic aromatic substitution, often facilitated by base catalysts (e.g., potassium carbonate) in polar aprotic solvents like DMF or DMSO at elevated temperatures (80–120 °C). This step yields 4'-chloro-2'-((p-chlorophenyl)thio)aniline.

Introduction of the 3-(dimethylamino) group

Directed lithiation : The aniline derivative undergoes directed ortho-lithiation at the 3-position using n-butyllithium at low temperatures (-78 °C), followed by quenching with dimethylamine or a suitable dimethylamino electrophile.

Alternative substitution : Electrophilic aromatic substitution using dimethylamine hydrochloride with a Lewis acid catalyst may also be employed, although lithiation provides better regioselectivity.

Formation of the propionanilide

The substituted aniline is acylated with propionyl chloride or propionic anhydride in the presence of a base such as triethylamine or pyridine in anhydrous solvents (e.g., dichloromethane) at 0–25 °C.

The reaction is monitored by TLC or HPLC to ensure complete conversion.

The product is purified by recrystallization or column chromatography.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chlorination | Sulfuryl chloride, CCl4, 0–25 °C | 75–85 | Selective para-chlorination achieved |

| Thioether formation | p-Chlorophenyl thiol, K2CO3, DMF, 100 °C | 70–80 | Requires inert atmosphere to prevent oxidation |

| Directed lithiation & amination | n-BuLi, THF, -78 °C; dimethylamine quench | 60–70 | Regioselective amination at 3-position |

| Acylation | Propionyl chloride, Et3N, DCM, 0–25 °C | 80–90 | Mild conditions prevent side reactions |

Research Discoveries and Analytical Characterization

Regioselectivity : Directed lithiation ensures the dimethylamino group is introduced specifically at the 3-position, avoiding undesired substitution patterns.

Thioether stability : The p-chlorophenylthio group is stable under acylation conditions, allowing sequential synthesis without protective groups.

Purity and yield optimization : Use of anhydrous solvents and inert atmosphere during thioether formation and lithiation improves yields and prevents side reactions such as oxidation or hydrolysis.

Spectroscopic confirmation : The final compound is characterized by NMR (1H, 13C), IR, and mass spectrometry, confirming the presence of chloro, thioether, dimethylamino, and amide functionalities.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Aromatic chlorination | Sulfuryl chloride, CCl4 | Introduce chloro substituent |

| 2 | Nucleophilic substitution | p-Chlorophenyl thiol, K2CO3, DMF, 100 °C | Form p-chlorophenylthio group |

| 3 | Directed lithiation | n-BuLi, THF, -78 °C; dimethylamine quench | Introduce dimethylamino group |

| 4 | Acylation | Propionyl chloride, Et3N, DCM, 0–25 °C | Form propionanilide amide bond |

Chemical Reactions Analysis

Types of Reactions

Propionanilide, 4’-chloro-2’-((p-chlorophenyl)thio)-3-(dimethylamino)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like thiols, amines, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Propionanilide, 4’-chloro-2’-((p-chlorophenyl)thio)-3-(dimethylamino)- has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is utilized in the development of specialty chemicals, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of Propionanilide, 4’-chloro-2’-((p-chlorophenyl)thio)-3-(dimethylamino)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, modulate receptor activity, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural differences and inferred properties compared to analogous propionanilide derivatives:

Key Observations:

Chlorine atoms (4'-Cl and p-ClC₆H₄S) may further stabilize receptor binding via hydrophobic interactions, as seen in clonitazene analogs .

Role of the Dimethylamino Group: The 3-(dimethylamino) group is critical for receptor interactions, analogous to the piperidine tertiary amine in fentanyl . However, its meta position on the anilide backbone may alter binding kinetics compared to piperidine-based opioids.

Thioether vs. Ether/Oxygen Linkages: The sulfur atom in the thioether group may confer resistance to oxidative metabolism, as observed in TCMTB (a fungicide with a thiocyanomethylthio group) . This could extend the compound’s half-life relative to oxygen-linked analogs.

Biological Activity

Chemical Structure and Properties

- Molecular Formula: C17H18Cl2N2OS

- Molecular Weight: 365.31 g/mol

- IUPAC Name: Propanamide, N-[4-chloro-2-[(4-chlorophenyl)thio]phenyl]-3-(dimethylamino)-

The structure includes a dimethylamino group and a thioether linkage, which are critical for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of propionanilide compounds exhibit significant antimicrobial properties. A study evaluated various propionanilide derivatives against standard bacterial strains and found that certain modifications enhanced their efficacy. For example, compounds with electron-withdrawing groups showed improved antibacterial activity against Gram-positive bacteria compared to their parent compounds .

Anticancer Properties

Preliminary studies suggest that propionanilide derivatives may possess anticancer properties. In vitro tests demonstrated that these compounds could inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. Specific attention has been given to the compound's ability to induce cytotoxicity in breast cancer cells, with IC50 values indicating effective concentrations for therapeutic relevance .

The proposed mechanism of action for propionanilide involves:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to reduced tumor growth.

- Reactive Oxygen Species (ROS) Generation: Increased ROS levels can induce oxidative stress in cancer cells, contributing to their death.

- Modulation of Gene Expression: Propionanilide may affect the expression of genes related to apoptosis and cell survival pathways .

Case Studies

-

Study on Antimicrobial Efficacy:

- Objective: To evaluate the efficacy of propionanilide derivatives against bacterial pathogens.

- Methodology: In vitro assays against strains like E. coli and S. aureus.

- Results: Certain derivatives exhibited a minimum inhibitory concentration (MIC) as low as 10 µg/mL, indicating strong antimicrobial potential.

-

Anticancer Activity Assessment:

- Objective: To determine the cytotoxic effects on various cancer cell lines.

- Methodology: MTT assay was used to assess cell viability post-treatment with varying concentrations of propionanilide.

- Results: Notable reduction in cell viability was observed at concentrations above 20 µM, with specific derivatives showing enhanced potency .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 4'-chloro-2'-((p-chlorophenyl)thio)-3-(dimethylamino)propionanilide, and how can purity be optimized?

- Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Introduce the p-chlorophenylthio group via nucleophilic aromatic substitution (SNAr) on a pre-functionalized aniline intermediate. Use a thiophosphate reagent (e.g., Lawesson’s reagent) under inert conditions to minimize oxidation .

- Step 2: Install the dimethylamino group at the 3-position using reductive amination with dimethylamine and a reducing agent like sodium cyanoborohydride.

- Step 3: Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase). Final purity >98% is achievable with recrystallization in ethanol/water.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for chloro and thio groups, dimethylamino protons at δ 2.8–3.2 ppm). - COSY and HSQC aid in resolving overlapping signals.

- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF for exact mass confirmation (e.g., [M+H] expected ~450–460 Da).

- X-ray Crystallography: For absolute stereochemical confirmation if crystalline derivatives are obtained.

- HPLC-PDA: To detect trace impurities (<0.5%) using a reverse-phase column and UV detection at 254 nm .

Q. How can researchers design initial receptor-binding assays to evaluate opioid receptor affinity?

- Methodological Answer:

- Competitive Binding Assays: Use -labeled fentanyl or DAMGO as radioligands in HEK-293 cells expressing µ-opioid receptors (MOR).

- Protocol: Incubate test compound (1 nM–10 µM) with -ligand (1 nM) and membrane homogenates. Measure displacement via scintillation counting. Calculate IC and K using nonlinear regression (e.g., GraphPad Prism).

- Validation: Compare results with structurally related analogs (e.g., α-methylfentanyl or p-fluorofentanyl) to benchmark potency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported MOR/KOR selectivity across analogs?

- Methodological Answer:

- Systematic Substitution: Synthesize derivatives with variations at the 4'-chloro (e.g., fluoro, bromo), thioether (e.g., sulfone, methylthio), and dimethylamino (e.g., pyrrolidino, piperidino) positions.

- In Silico Modeling: Perform molecular docking (AutoDock Vina) using MOR/KOR crystal structures (PDB: 5C1M, 6DDF) to predict binding modes. Correlate steric/electronic parameters (Hammett σ, Taft E) with experimental K.

- Case Example: If 4'-chloro improves MOR affinity but reduces metabolic stability, balance substitutions using Hansch analysis .

Q. What in vitro models are suitable for assessing metabolic stability and potential neurotoxicity?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.